molecular formula C11H16N4O B3080712 N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide CAS No. 1090563-03-3

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide

Cat. No.: B3080712
CAS No.: 1090563-03-3
M. Wt: 220.27 g/mol
InChI Key: FUPPPHQCTRMFNN-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3) is a high-purity, white to off-white powdered chemical intermediate with a molecular formula of C11H16N4O . It is part of the broader class of pyrazine derivatives, which are recognized as substantial compounds in natural flavors and numerous potent pharmaceuticals . The pyrazine moiety is a critical structural component in various clinically used agents, including those with anticancer, antidepressant, and anti-infective properties, offering significant opportunities in drug development and discovery . This compound is supplied with a minimum purity of 95% and is intended for research applications only . The integration of the pyrazine heterocycle with a piperidine-carboxamide structure makes this compound a valuable scaffold in medicinal chemistry. Pyrazine derivatives are extensively investigated for their diverse pharmacological effects. Notably, other compounds within this class, such as 3-hydroxypyrazine-2-carboxamide derivatives, have been identified as potent inhibitors against a range of viral infections, highlighting the therapeutic potential of this chemical family . Furthermore, molecular frameworks combining piperidine and pyrazine subunits are actively explored in pharmaceutical research, as evidenced by their appearance in patent literature related to biologically active molecules, such as autotaxin inhibitors . Researchers utilize this compound as a key building block in the synthesis of more complex molecules and for probing biological mechanisms. It must be handled only by qualified professionals in a laboratory setting. Recommended storage is in a cool, dark place under an inert atmosphere to maintain long-term stability . This product is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of personal use.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-12-11(16)9-3-2-6-15(8-9)10-7-13-4-5-14-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPPPHQCTRMFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the preparation of pyrazole by the reaction between α,β-alkynyls and hydrazine monohydrate, followed by cyclization catalyzed by gold .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide , we evaluate its structural and functional analogs from the provided evidence. Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Availability Source
This compound (Target) C₁₁H₁₅N₅O 233.27 g/mol* Pyrazine ring, methyl-piperidine carboxamide Not specified N/A
N-(4-ethylphenyl)-1-{4-[(4-methylphenyl)methyl]-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}piperidine-3-carboxamide C₂₉H₃₁N₅O₂ 481.6 g/mol Extended aromatic substituents, pyrido-pyrazin core 7 mg
N-(2-methylphenyl)-1-{4-[(4-methylphenyl)methyl]-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}piperidine-3-carboxamide C₂₈H₂₉N₅O₂ 467.57 g/mol Methylphenyl groups, pyrido-pyrazin core 2 mg
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide C₁₀H₁₃N₃O₂ 207.23 g/mol Oxolane (tetrahydrofuran) substitution Not specified

*Calculated based on standard molecular weight tables.

Key Observations :

Structural Complexity :

  • The target compound is less structurally complex than the pyrido-pyrazin derivatives in (e.g., F677-0526 and F677-0539), which feature fused pyrido-pyrazin cores and bulky aromatic substituents. These modifications likely enhance binding affinity to hydrophobic enzyme pockets but reduce metabolic stability compared to the simpler pyrazine-piperidine scaffold of the target compound .

Bioavailability Considerations :

  • The target’s lower molecular weight (233.27 g/mol) suggests better membrane permeability than the analogs in Table 1 (467–481 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness. However, the absence of solubilizing groups (e.g., oxolane in ) may limit aqueous solubility .

In contrast, the target compound lacks this feature, relying solely on the pyrazine nitrogen and carboxamide for interactions .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s simpler structure may offer advantages in synthesis scalability compared to the multi-step routes required for pyrido-pyrazin derivatives .
  • Pharmacological Gaps: No direct bioactivity data are available for the target compound. However, analogs like F677-0526 and F677-0539 () are screened for kinase inhibition, suggesting a plausible mechanism for the target that warrants experimental validation.
  • Availability Constraints: Limited quantities of analogs (2–7 mg) in highlight challenges in procuring sufficient material for comprehensive studies .

Biological Activity

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H16N4O and a molecular weight of approximately 220.27 g/mol. The compound features a piperidine core with a methyl group at the nitrogen atom in the first position, a pyrazinyl group at the second position, and a carboxamide functional group at the third position. This unique structure contributes to its diverse biological activities.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Preliminary studies suggest its potential for modulating neurotransmitter systems, making it relevant in neuropharmacology. It has been proposed as a lead compound for developing new analgesics or neuroactive drugs due to its interactions with receptors involved in pain modulation and inflammatory responses.

Antimicrobial Activity

In addition to its analgesic effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action against various pathogens.

The mechanism of action of this compound involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence various biological pathways, particularly those related to pain perception and inflammation.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study has been conducted to understand how modifications to the compound's structure can enhance its biological activity. For instance, variations in the piperidine ring or pyrazine substitution have been shown to significantly affect potency against specific targets .

Compound ModificationBiological ActivityReference
Addition of methyl groupIncreased analgesic potency
Substitution on pyrazine ringEnhanced antimicrobial effects
Variations in carboxamide groupAltered anti-inflammatory properties

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Pain Management : In animal models, this compound demonstrated significant pain relief comparable to established analgesics, suggesting potential use in clinical settings for pain management.
  • Inflammatory Disorders : Studies have reported its effectiveness in reducing inflammation markers in models of arthritis, indicating its therapeutic promise for inflammatory diseases.
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown promise in treating conditions like anxiety and depression, warranting further exploration into its neuroactive properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Pyrazine Ring Formation : Cyclization of hydrazine with dicarbonyl precursors under acidic conditions (common for pyridazine/pyrazine systems) .
  • Piperidine Coupling : Alkylation or amidation reactions to attach the piperidine-carboxamide moiety, often using coupling agents like EDCI or HOBt .
  • Methylation : Introduction of the N-methyl group via reductive amination or methyl halide alkylation .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and stoichiometric ratios (1.2–1.5 equivalents of methylating agents) can improve yields (≥70%) and purity (≥95%). Purification via column chromatography or preparative HPLC is critical .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1^1H/13^{13}C NMR to verify proton environments and carbon frameworks (e.g., pyrazine C-H signals at δ 8.5–9.0 ppm, piperidine methyl at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C11_{11}H15_{15}N3_3O: 206.1294) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (if crystalline) .
  • Thermal Analysis : Melting point determination (e.g., mp 185–186.5°C for analogous piperidine-carboxamides) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodological Answer : Initial screens focus on:

  • Enzyme Inhibition : Kinase or protease assays (e.g., IC50_{50} determination via fluorescence-based protocols) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} <10 µM suggests antitumor potential) .
  • Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) to assess affinity (Ki_i values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Profiles : Quantify byproducts (e.g., des-methyl analogs) via LC-MS and correlate with bioactivity .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Solubility Effects : Adjust DMSO concentrations (<1% v/v) or use solubilizing agents (e.g., cyclodextrins) to mitigate false negatives .

Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Advanced approaches include:

  • Crystallography : Co-crystallization with target proteins (e.g., kinases) to identify binding motifs .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interaction sites, followed by mutagenesis validation .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map downstream signaling pathways .

Q. How can synthetic routes be modified to improve scalability while maintaining stereochemical purity?

  • Methodological Answer :

  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .
  • Catalytic Asymmetry : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis of the piperidine ring .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times (e.g., 30 minutes vs. 12 hours in batch) .

Q. What analytical methods are critical for detecting degradation products during long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate aging .
  • HPLC-MS/MS : Identify hydrolyzed (e.g., carboxamide → carboxylic acid) or oxidized products (e.g., pyrazine N-oxide) .
  • Kinetic Modeling : Calculate degradation rates (k) and shelf-life using Arrhenius equations .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor chiral centers via polarimetry or chiral HPLC to prevent racemization during synthesis .
  • Data Reproducibility : Use ≥3 biological replicates and report statistical significance (p <0.05) .
  • Safety Protocols : Follow OSHA guidelines for handling iodinated intermediates (e.g., HB180 series in ) and corrosive reagents (e.g., thionyl chloride) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide
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N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide

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